molecular formula C15H13NO2S2 B5576263 Morpholin-4-yl(thieno[3,2-b][1]benzothiophen-2-yl)methanone

Morpholin-4-yl(thieno[3,2-b][1]benzothiophen-2-yl)methanone

Cat. No.: B5576263
M. Wt: 303.4 g/mol
InChI Key: NMHVFWZHLOLZTQ-UHFFFAOYSA-N
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Description

Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring attached to a thieno3,2-bbenzothiophene core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thieno3,2-bbenzothiophene core, followed by the introduction of the morpholine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of catalysts and solvents that can be easily recycled or disposed of in an environmentally friendly manner is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.

Scientific Research Applications

Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-b]pyridine: Another heterocyclic compound with a similar core structure.

    Benzothiophene: A simpler compound with a single fused ring system.

    Morpholine derivatives: Compounds that contain the morpholine ring but differ in their other structural components.

Uniqueness

Morpholin-4-yl(thieno3,2-bbenzothiophen-2-yl)methanone is unique due to its combination of the morpholine ring and the thieno3,2-bbenzothiophene core. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.

Properties

IUPAC Name

morpholin-4-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(16-5-7-18-8-6-16)13-9-12-14(20-13)10-3-1-2-4-11(10)19-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHVFWZHLOLZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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